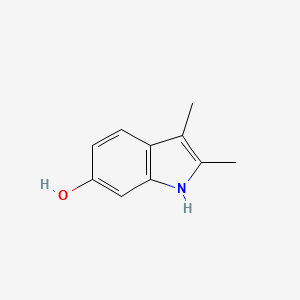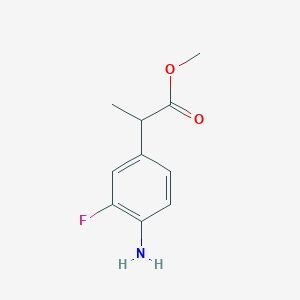
5-amino-6-nitro-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-6-nitro-2,3-dihydro-1H-inden-1-one: is a heterocyclic compound that belongs to the indene family This compound is characterized by the presence of an amino group at the 5th position and a nitro group at the 6th position on the indene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 2,3-dihydro-1H-inden-1-one followed by the introduction of the amino group. One common method involves the following steps:
Nitration: The starting material, 2,3-dihydro-1H-inden-1-one, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 6th position of the indene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-amino-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), iron powder, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Reduction: 5-amino-2,3-dihydro-1H-inden-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
科学研究应用
5-amino-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Chemical Biology: It serves as a probe in studying biological pathways and enzyme functions due to its reactive functional groups.
作用机制
The mechanism of action of 5-amino-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with the active sites of proteins, modulating their activity.
相似化合物的比较
Similar Compounds
5-amino-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
6-nitro-2,3-dihydro-1H-inden-1-one:
5-nitro-2,3-dihydro-1H-inden-1-one: Similar structure but different substitution pattern, leading to varied chemical properties.
Uniqueness
The presence of both amino and nitro groups in 5-amino-6-nitro-2,3-dihydro-1H-inden-1-one makes it a versatile compound with unique reactivity. This dual functionality allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
5-amino-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8N2O3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2,10H2 |
InChI 键 |
RBUVYXAQENXHDW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[4-(Dodecyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8575925.png)






![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)



